Product packaging for 2-(2,5-Dichlorophenyl)benzoic acid(Cat. No.:CAS No. 1178312-05-4)

2-(2,5-Dichlorophenyl)benzoic acid

Cat. No.: B6329575
CAS No.: 1178312-05-4
M. Wt: 267.10 g/mol
InChI Key: LYYSHIHEQUNINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing 2-(2,5-Dichlorophenyl)benzoic Acid within Biaryl Carboxylic Acid Chemistry

The synthesis of unsymmetrical biaryls, such as this compound, has been a focal point of methodological development in organic chemistry. Classic methods like the Ullmann condensation and the more contemporary Suzuki-Miyaura cross-coupling reaction are pivotal in constructing the biaryl framework. The Ullmann condensation, a copper-catalyzed reaction, has historically been used for forming carbon-carbon and carbon-heteroatom bonds, including the coupling of aryl halides with benzoic acids. chemicalbook.comwikipedia.orgresearchgate.netorganic-chemistry.orgmdpi.comresearchgate.net More modern approaches, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, offer milder reaction conditions and broader substrate scope for the synthesis of such compounds. researchgate.netnih.gov

Historical Development and Evolution of Research on this compound

The research trajectory for this compound itself is not extensively documented in mainstream scientific literature, suggesting it has been a compound of specialized rather than widespread interest. Its history is intertwined with the broader development of synthetic methodologies for biaryl compounds. Early research into biaryl synthesis, dating back to the early 20th century with the advent of the Ullmann reaction, laid the groundwork for the potential synthesis of such substituted benzoic acids. wikipedia.org

The evolution of research has been largely driven by the advancement of cross-coupling technologies. The development of the Suzuki-Miyaura coupling reaction, in particular, has revolutionized the synthesis of biaryl compounds, offering a more efficient and versatile route compared to the harsh conditions often required for the Ullmann condensation. While specific historical milestones for this compound are not prominent, its existence can be inferred from the development of synthetic methods applicable to its structure. For instance, patents and chemical supplier catalogues list related dichlorinated biaryl compounds, indicating that the synthesis of such molecules is of interest for various applications, including as intermediates in the preparation of more complex molecules.

Significance and Emerging Research Directions for this compound

The significance of this compound likely lies in its potential as a building block in the synthesis of more complex molecules with specific biological or material properties. The presence of the dichloro-substituted phenyl ring can influence the molecule's lipophilicity and conformational preferences, which are critical factors in medicinal chemistry for drug design.

Emerging research directions for compounds of this class could involve their use as precursors for novel pharmaceuticals or agrochemicals. For example, the structural motif of biaryl carboxylic acids is found in some non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org The specific substitution pattern of this compound could be explored for the development of new therapeutic agents with unique activity profiles.

Furthermore, the field of materials science may offer avenues for future research. The rigid biaryl core can be a component of liquid crystals or other functional materials where the specific arrangement of the chlorinated rings could impart desirable physical properties.

While direct and extensive research on this compound is limited, its structural features place it at the intersection of several important areas of chemical research. Future investigations into its synthesis, properties, and potential applications could unveil its unique contributions to science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl2O2 B6329575 2-(2,5-Dichlorophenyl)benzoic acid CAS No. 1178312-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-8-5-6-12(15)11(7-8)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYSHIHEQUNINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618635
Record name 2',5'-Dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178312-05-4
Record name 2',5'-Dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 2 2,5 Dichlorophenyl Benzoic Acid

Direct Synthesis Pathways to 2-(2,5-Dichlorophenyl)benzoic Acid

Direct synthesis pathways focus on the formation of the pivotal carbon-carbon bond between the two aromatic rings as a key step in the construction of the target molecule.

Established Reaction Sequences for Arylbenzoic Acid Formation

Classical and modern cross-coupling reactions are the cornerstone for the formation of biaryl linkages. The Ullmann and Suzuki reactions are prominent examples of such transformations.

The Ullmann condensation traditionally involves the copper-catalyzed coupling of two different aryl halides. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a 2-halobenzoic acid derivative with 1,4-dichlorobenzene. The classic Ullmann reaction often requires harsh conditions, including high temperatures (typically over 200 °C) and stoichiometric amounts of copper powder. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes oxidative addition with the second aryl halide, followed by reductive elimination to form the biaryl bond. organic-chemistry.org Modern variations of the Ullmann reaction may employ soluble copper catalysts and ligands to achieve the transformation under milder conditions. However, the classic Ullmann C-C coupling can be limited by side reactions and the need for activated substrates.

The Suzuki-Miyaura coupling has become one of the most versatile and widely used methods for the formation of C-C bonds between sp2-hybridized carbon atoms. libretexts.orgwikipedia.org This palladium-catalyzed reaction couples an organoboron compound (such as a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org For the synthesis of this compound, two primary Suzuki routes are feasible:

Coupling of a 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid) with 2,5-dichlorophenylboronic acid.

Coupling of a benzoic acid derivative bearing a boronic acid or ester group at the 2-position with a 1,4-dichloro-2-halo-benzene (e.g., 1,4-dichloro-2-iodobenzene).

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A base is required to activate the organoboron reagent for the transmetalation step. organic-chemistry.org

Coupling PartnersCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl Halide + Arylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water80-100Varies libretexts.orgwikipedia.org
Aryl Halide + Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/Water60Varies harvard.edu

This table represents typical conditions for Suzuki-Miyaura couplings and specific yields for the target molecule would require experimental data.

Exploration of Carboxylic Acid Derivatization Routes

In some cross-coupling strategies, the presence of a free carboxylic acid group can interfere with the catalytic cycle or require specific reaction conditions. Therefore, derivatization of the carboxylic acid to an ester or another functional group can be a beneficial strategy. For instance, a 2-halobenzoate ester can be coupled with 2,5-dichlorophenylboronic acid via a Suzuki reaction. The resulting biaryl ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. This approach can sometimes lead to higher yields and cleaner reactions by avoiding potential side reactions associated with the acidic proton of the carboxyl group.

Nucleophilic Substitution Strategies Involving Dichlorophenyl Moieties

While less common for the synthesis of this specific type of biaryl, nucleophilic aromatic substitution (SNAr) could be a potential pathway. This would likely involve the reaction of a nucleophilic benzoic acid derivative (for example, a carbanion generated from a directed metalation of a benzoic acid derivative) with an activated dichlorophenyl electrophile. However, for an SNAr reaction to be facile, the aromatic ring being attacked typically requires strong electron-withdrawing groups to be present, which is not the case for 1,4-dichlorobenzene.

Synthesis through Precursor Manipulation and Functionalization

An alternative to direct coupling is the synthesis of a precursor molecule that already contains the biaryl framework, followed by manipulation of functional groups to arrive at the final product.

Utilization of Dichlorobenzene Derivatives in Carbon-Carbon Coupling

As mentioned in the context of the Suzuki and Ullmann reactions, dichlorobenzene derivatives are key starting materials. For instance, in a Suzuki coupling, 1,4-dichloro-2-iodobenzene could serve as the electrophilic partner, reacting with 2-carboxyphenylboronic acid. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 2-position of the dichlorobenzene ring.

Friedel-Crafts Aroylation Analogues and Extensions

A well-established method for the synthesis of 2-aroylbenzoic acids is the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride. researchgate.netzenodo.orgresearchgate.netdissertationtopic.net This approach can be adapted to synthesize a precursor to this compound.

The reaction involves the electrophilic substitution of 1,4-dichlorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). lscollege.ac.in This reaction yields 2-(2,5-dichlorobenzoyl)benzoic acid, a ketone precursor to the target molecule.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Yield (%)Reference
Phthalic Anhydride1,4-DichlorobenzeneAlCl₃(excess reactant)VariesModerate to High zenodo.org

The resulting 2-(2,5-dichlorobenzoyl)benzoic acid can then be reduced to the target this compound. Common methods for the reduction of the ketone group to a methylene group include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base). wikipedia.orgwikipedia.organnamalaiuniversity.ac.inbyjus.comorganicchemistrytutor.com The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction is carried out under basic conditions. wikipedia.orgwikipedia.orgbyjus.com The choice of reduction method would depend on the compatibility of other functional groups in the molecule with the reaction conditions.

Reduction MethodReagentsConditionsSubstrate Compatibility
Clemmensen ReductionZn(Hg), conc. HClAcidicNot suitable for acid-sensitive substrates
Wolff-Kishner ReductionH₂NNH₂, KOH, ethylene glycolBasic, high temperatureNot suitable for base-sensitive substrates

Oxidative and Reductive Approaches in Precursor Transformations

The synthesis of this compound fundamentally depends on the availability of appropriately functionalized precursors. Oxidative and reductive reactions are crucial for preparing these key starting materials. A common strategy involves the creation of the two distinct phenyl rings, which are later coupled.

Oxidative Approaches: The benzoic acid moiety is often formed through the oxidation of a methyl group on a toluene precursor. For instance, 2-bromo-toluene can be oxidized to 2-bromobenzoic acid. This transformation is a critical step in preparing one of the coupling partners. Various oxidizing agents can be employed for this purpose, with the choice depending on the desired yield, selectivity, and process safety.

Reductive Approaches: While direct reduction is less common for the primary synthesis of the benzoic acid group, reductive steps can be integral in multi-step syntheses of precursors. For example, the reduction of a nitro group to an amine can be used to modify the electronic properties of a benzene (B151609) ring, facilitating subsequent reactions before the amine is removed or replaced via diazotization reactions.

The strategic application of these transformations allows for the synthesis of precursors like 2-halobenzoic acids and 1,4-dichloro-2-halobenzenes, which are primed for carbon-carbon bond-forming reactions.

Advanced Catalytic Systems in this compound Synthesis

The central challenge in synthesizing this compound is the formation of the C-C bond connecting the two phenyl rings. Modern organic synthesis heavily relies on advanced catalytic systems, primarily those based on transition metals like palladium and copper, to achieve this efficiently.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-C bonds. diva-portal.orgmdpi.com In a typical synthesis of the target molecule, the reaction would involve a boronic acid derivative and an aryl halide. For example, 2-carboxyphenylboronic acid could be coupled with 1-bromo-2,5-dichlorobenzene in the presence of a palladium catalyst and a base. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. diva-portal.org A wide variety of palladium catalysts and ligands can be used to optimize the reaction for high yields. researchgate.netnih.gov

Ullmann Condensation: The Ullmann reaction is a classic method that uses copper as a catalyst or stoichiometric promoter to couple two aryl halides. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions required harsh conditions such as high temperatures (often over 200°C), modern protocols have been developed that use ligands and soluble copper sources, allowing the reaction to proceed under milder conditions. researchgate.netnih.gov A potential Ullmann approach for this compound could involve the coupling of 2-chlorobenzoic acid with 1,4-dichlorobenzene, though selectivity can be a challenge. The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

Below is a table comparing these two key catalytic methods for the synthesis of biphenyl (B1667301) structures.

FeatureSuzuki-Miyaura CouplingUllmann Condensation
Catalyst Palladium (e.g., Pd(PPh3)4, Pd(dppf)Cl2)Copper (e.g., Cu powder, CuI, CuO) researchgate.netmdpi.com
Coupling Partners Aryl Halide + Arylboronic Acid/EsterTwo Aryl Halides
Reaction Conditions Generally milder temperaturesTraditionally high temperatures, modern methods are milder nih.gov
Functional Group Tolerance HighModerate to high in modern protocols
Generality & Scope Very broadBroad, especially for C-N and C-O bonds wikipedia.orgnih.gov

Stereoselective Synthesis and Enantiomeric Resolution (if applicable for derivatives)

The parent molecule, this compound, is achiral and does not have stereoisomers. Rotation around the single bond connecting the two phenyl rings (the C-C bond) is typically facile, preventing the existence of stable atropisomers under normal conditions.

However, if substituents were introduced, particularly bulky groups at the positions ortho to the inter-ring bond, this rotation could be hindered, leading to atropisomerism and the existence of stable enantiomers. In such cases, stereoselective synthesis or enantiomeric resolution would become relevant.

Stereoselective Synthesis: For a hypothetical chiral derivative, a stereoselective synthesis might employ a chiral catalyst or a chiral auxiliary to favor the formation of one enantiomer over the other during the key C-C bond-forming step. For example, nickel-catalyzed asymmetric Ullmann couplings have been developed for synthesizing axially chiral biaryls.

Enantiomeric Resolution: If a racemic mixture of a chiral derivative is synthesized, resolution can be performed to separate the enantiomers. A common method for resolving carboxylic acids is to form diastereomeric salts by reacting the racemic acid with a chiral base, such as a chiral amine (e.g., ephedrine or brucine). google.com The resulting diastereomeric salts often have different solubilities, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the acid can be regenerated by treating the salt with an aqueous acid. google.com

Sustainable and Green Chemistry Aspects in this compound Production

The principles of green chemistry aim to make chemical processes more environmentally benign. Applying these principles to the synthesis of this compound involves several considerations.

Catalysis over Stoichiometric Reagents: The use of advanced catalytic systems like Suzuki-Miyaura coupling is inherently greener than older stoichiometric methods. Catalytic processes reduce waste because the catalyst is used in small amounts and can be recycled, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream. The shift from stoichiometric copper in classic Ullmann reactions to catalytic copper or palladium systems represents a significant green advancement.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Suzuki coupling generally have good atom economy, although the boron reagent generates byproducts.

Solvent Choice: Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. Green chemistry encourages the use of safer solvents, such as water, ethanol, or supercritical fluids. Research into performing coupling reactions like the Ullmann amination in water has shown promise. nih.gov Efforts to minimize solvent use or employ recyclable solvents are key aspects of sustainable production.

Waste Reduction and Resource Circulation: Industrial chemical production should aim for a circular economy model. For instance, byproducts from chlorination processes, such as hydrogen chloride, can be captured and utilized commercially as hydrochloric acid, which is eventually neutralized back to salt, minimizing waste. nih.gov Similarly, recovering and reusing valuable catalysts is crucial for both economic and environmental sustainability. nih.gov The development of production methods using renewable feedstocks, such as lignin-based benzoic acid derivatives, is also an active area of research for creating more sustainable chemical supply chains. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 2,5 Dichlorophenyl Benzoic Acid

Reactivity of the Dichlorophenyl Moiety

The dichlorophenyl portion of the molecule is characterized by the presence of two chlorine atoms, which significantly influence the ring's electronic properties and susceptibility to attack.

Nucleophilic Aromatic Substitution Reactions of Chlorine Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. libretexts.org In 2-(2,5-dichlorophenyl)benzoic acid, the carboxylic acid group and the second chlorine atom act as electron-withdrawing substituents, activating the dichlorophenyl ring towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing a chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this high-energy intermediate. libretexts.org In the second step, the leaving group (a chloride ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.org In this molecule, the carboxylic acid group is ortho to the chlorine at the 2-position, and the second chlorine is meta, which provides some inductive stabilization. The chlorine at the 5-position is para to the C2-chlorine's point of attachment, providing further activation. Consequently, substitution can potentially occur at either the C2 or C5 position, with the relative rates depending on the specific nucleophile and reaction conditions.

Table 1: Factors Influencing SNAr Reactivity in this compound

PositionActivating/Deactivating GroupsInfluence on SNAr
C2-Cl Ortho-Carboxylic Acid Group, Meta-ChlorineActivated by the electron-withdrawing nature of both groups.
C5-Cl Para to the other ring system, Meta-Carboxylic Acid GroupActivated by the inductive effect of the carboxylic acid and the other chlorine.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com However, in this compound, both aromatic rings are deactivated towards electrophilic attack. The dichlorophenyl ring is deactivated by the strong inductive electron-withdrawal of the two chlorine atoms and the attached benzoic acid ring system. The benzoic acid ring itself is deactivated by its own carboxylic acid group. researchgate.net

When considering electrophilic substitution on the dichlorophenyl ring, the directing effects of the existing substituents must be analyzed.

Chlorine atoms : Halogens are deactivating but act as ortho-, para-directors. researchgate.net

The benzoic acid substituent : This group is strongly deactivating and a meta-director.

The substitution pattern is therefore a result of these competing effects. The positions ortho and para to the chlorine atoms are C1, C3, C4, and C6. The position meta to the point of attachment of the benzoic acid group is C4. Therefore, an incoming electrophile would most likely be directed to the C4 position, which is ortho to the C5-chlorine and para to the C2-chlorine, and also meta to the deactivating benzoic acid group. Predicting the major product can be complex and may result in a mixture of isomers. youtube.com

Transformations of the Benzoic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo a range of transformations, including oxidation, reduction, and conversion to various derivatives.

Oxidation Reactions and Carboxylic Acid Derivative Formation

Carboxylic acids are generally resistant to further oxidation under typical conditions because the carboxyl carbon is already in a high oxidation state. tue.nl However, the functional group can be readily converted into a variety of more reactive derivatives.

Acid Chlorides : Treatment of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) replaces the -OH group with a -Cl, forming the highly reactive 2-(2,5-dichlorophenyl)benzoyl chloride. libretexts.orgchemicalbook.com This acid chloride is a valuable intermediate for synthesizing other derivatives.

Esters : Esterification can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). libretexts.org Alternatively, the acid can be converted to its carboxylate salt and reacted with an alkyl halide.

Amides : Amides are formed by reacting the carboxylic acid with an amine. This reaction is often facilitated by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Table 2: Common Derivative Formations from this compound

DerivativeReagent(s)General Conditions
Acid Chloride Thionyl chloride (SOCl₂)Typically heated in an inert solvent.
Ester Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Heated under reflux conditions.
Amide Amine (R'-NH₂), Coupling Agent (e.g., DCC) or conversion to acid chloride firstVaries with method, often at room temperature or with gentle heating.

Reduction Chemistry of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol. libretexts.org Strong reducing agents are required for this transformation due to the low reactivity of the carboxyl group towards nucleophilic attack.

Common reagents for this reduction include:

Lithium aluminum hydride (LiAlH₄) : This is a powerful and effective reducing agent that will convert the carboxylic acid to the corresponding primary alcohol, 2-(2,5-dichlorophenyl)benzyl alcohol. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. libretexts.org

Borane (BH₃·THF) : Borane in tetrahydrofuran (B95107) is another effective reagent for reducing carboxylic acids to primary alcohols. It is often considered safer and more selective than LiAlH₄. libretexts.org

The reduction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the -OH group, forming an intermediate aldehyde which is immediately further reduced to the primary alcohol. libretexts.org

Intermolecular and Intramolecular Coupling Reactions

The structure of this compound lends itself to various transition-metal-catalyzed coupling reactions, which are powerful tools for C-C bond formation. While specific studies on this exact molecule are not prevalent, its reactivity can be inferred from similar systems.

Intermolecular Coupling : The chlorine atoms on the phenyl ring can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. These reactions typically involve a palladium catalyst and allow for the formation of new carbon-carbon bonds by coupling the aryl halide with organoboron compounds, alkenes, or alkynes, respectively. The carboxylic acid group might need to be protected (e.g., as an ester) depending on the reaction conditions.

Intramolecular Coupling : Intramolecular reactions can lead to the formation of new ring systems. For example, after converting the carboxylic acid to its acid chloride, an intramolecular Friedel-Crafts acylation could potentially occur, leading to the formation of a fluorenone derivative. This type of cyclization is a common strategy in the synthesis of polycyclic aromatic compounds. Research on related structures, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, demonstrates the feasibility of forming complex polycyclic systems through such intramolecular pathways. rsc.org Decarboxylative cross-coupling is another modern technique where the carboxylic acid itself is eliminated and replaced through a C-C bond-forming event with an aryl halide partner, often catalyzed by palladium or copper. google.com

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions

There is no specific information in the searched literature detailing the participation of this compound in Suzuki-Miyaura or other cross-coupling reactions. While the Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds and is widely used for biphenyl (B1667301) synthesis, the reactivity of the chlorine atoms on the this compound molecule in such reactions has not been specifically documented. The presence of two chlorine atoms on one of the phenyl rings suggests the potential for selective or double coupling, but experimental conditions and outcomes for this particular substrate are not reported.

Cyclization Reactions and Annulation Pathways

Similarly, a search for cyclization and annulation pathways involving this compound yielded no specific results. Intramolecular reactions, such as cyclization to form fluorenone or other fused ring systems, are plausible given the ortho-benzoic acid substituent on the biphenyl core. The conditions required for such transformations and the influence of the dichloro-substitution pattern on the reaction outcome remain uninvestigated in the available literature.

Mechanistic Studies of Reaction Pathways Involving this compound

No mechanistic studies specifically focused on the reaction pathways of this compound were found. Understanding the precise mechanisms of its potential reactions would require dedicated kinetic studies, computational modeling, and isolation of intermediates, none of which appear to have been published for this compound.

Comparative Reactivity Analysis with Structurally Related Benzoic Acid Derivatives

A comparative analysis of the reactivity of this compound with other benzoic acid derivatives is hampered by the lack of foundational reactivity data for the primary compound of interest. While the electronic and steric effects of the 2,5-dichloro substitution would undoubtedly influence its reactivity relative to unsubstituted 2-phenylbenzoic acid or other halogenated analogs, a detailed, evidence-based comparison is not possible without specific experimental results.

Due to the constraints imposed by the limited availability of direct research on this compound, a detailed article that adheres to the requested scientific rigor and specificity cannot be generated at this time. Further empirical research is required to elucidate the chemical behavior of this particular compound.

Spectroscopic Characterization and Structural Elucidation of 2 2,5 Dichlorophenyl Benzoic Acid

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and the skeletal structure of a molecule by probing its vibrational modes.

The IR spectrum of 2,5-Dichlorobenzoic acid displays characteristic absorption bands that confirm the presence of its key functional groups. chemicalbook.comnist.gov The most notable features are associated with the carboxylic acid moiety. A very broad absorption band typically appears in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

Another prominent feature is the sharp, strong absorption peak corresponding to the carbonyl (C=O) stretching vibration, which is expected in the region of 1680-1710 cm⁻¹. The spectrum also contains bands related to the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the 1450-1600 cm⁻¹ range, and vibrations associated with the C-Cl bonds, typically found in the fingerprint region below 800 cm⁻¹. nih.govnist.gov

Table 1: Key IR Absorption Bands for 2,5-Dichlorobenzoic acid

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2500-3300 O-H stretch (broad) Carboxylic Acid
~1680-1710 C=O stretch (strong) Carboxylic Acid
>3000 C-H stretch Aromatic Ring
~1450-1600 C=C stretch Aromatic Ring

Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR). nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. chemicalbook.comspectrabase.com The Raman spectrum of 2,5-Dichlorobenzoic acid is characterized by signals from the aromatic ring and the substituent groups. nih.govchemicalbook.com The symmetric stretching vibrations of the benzene (B151609) ring often produce strong Raman signals. The C-Cl stretching vibrations also give rise to distinct peaks in the spectrum. While specific SERS studies on 2,5-Dichlorobenzoic acid are not widely documented, this technique would be expected to significantly enhance the Raman signals, particularly of the aromatic ring, upon adsorption onto a metallic nanoparticle surface (e.g., silver or gold). This enhancement would allow for more sensitive detection and more detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 2,5-Dichlorobenzoic acid reveals the distinct chemical environments of the three protons on the aromatic ring. nih.gov Due to the asymmetrical substitution pattern, three unique signals are expected.

The proton at position 6 (H-6), being ortho to the carboxylic acid group, is expected to be the most deshielded.

The proton at position 3 (H-3), ortho to a chlorine atom, would also be significantly deshielded.

The proton at position 4 (H-4), situated between the two other protons, will have its own characteristic chemical shift.

The splitting pattern (multiplicity) of these signals arises from spin-spin coupling with adjacent protons. For instance, H-4 would be coupled to both H-3 and H-6, likely appearing as a doublet of doublets, while H-3 and H-6 would appear as doublets.

Table 2: Predicted ¹H NMR Data for 2,5-Dichlorobenzoic acid

Proton Position Predicted Chemical Shift (ppm) Predicted Multiplicity
H-3 Downfield Doublet (d)
H-4 Downfield Doublet of Doublets (dd)
H-6 Downfield Doublet (d)

Note: Actual chemical shifts are dependent on the solvent used. nih.gov

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 2,5-Dichlorobenzoic acid, seven distinct signals are expected, one for each carbon. nih.govchemicalbook.com

The carbon of the carboxylic acid group (-COOH) is the most deshielded, appearing furthest downfield (typically > 165 ppm).

The two carbons directly bonded to the electronegative chlorine atoms (C-2 and C-5) are also shifted downfield compared to standard benzene carbons.

The carbon attached to the carboxylic acid group (C-1) is also a quaternary carbon with a distinct chemical shift.

The remaining three carbons (C-3, C-4, and C-6) that are bonded to hydrogen atoms will appear in the typical aromatic region (approx. 120-140 ppm). chemicalbook.com

Table 3: Representative ¹³C NMR Data for 2,5-Dichlorobenzoic acid

Carbon Position Chemical Shift (ppm)
C-1 ~134.1
C-2 ~133.8
C-3 ~131.6
C-4 ~131.5
C-5 ~131.2
C-6 ~130.6

Source: Approximate values compiled from spectral databases. Actual values may vary.

While specific 2D NMR spectra for 2,5-Dichlorobenzoic acid are not available in the searched literature, their application in confirming the structure is straightforward to predict.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the connectivity of the protons. It would show cross-peaks connecting H-3 with H-4, and H-4 with H-6, confirming their adjacent positions on the aromatic ring. No correlation would be seen between H-3 and H-6, as they are not adjacent.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show three cross-peaks, unambiguously linking the signal for H-3 to C-3, H-4 to C-4, and H-6 to C-6, thus assigning the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2- and 3-bond) correlations between protons and carbons and is crucial for assigning the quaternary (non-protonated) carbons. Key expected correlations would include:

H-6 correlating to the carbonyl carbon (C=O), C-2, and C-4.

H-3 correlating to C-1, C-5, and C-4.

H-4 correlating to C-2, C-5, and C-6. These correlations would provide unequivocal proof of the entire molecular framework, confirming the positions of the chloro and carboxylic acid substituents relative to the protonated carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This information is crucial for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The deprotonated molecule [M-H]⁻ is often observed in negative ion mode electrospray ionization (ESI) mass spectrometry. sci-hub.se For 2-(2,5-dichlorophenyl)benzoic acid, this would correspond to an ion with the formula [C₁₃H₇Cl₂O₂]⁻. The high-resolution measurement of this ion's m/z value would allow for its unambiguous identification from other species with the same nominal mass.

Fragmentation Pathway Elucidation

The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that can be used for structural elucidation. tutorchase.com The fragmentation of benzoic acid and its derivatives has been a subject of study. sci-hub.sedocbrown.info For carboxylic acids, a common fragmentation pathway involves the loss of a hydroxyl group (M-17) or a carboxyl group (M-45). libretexts.org

In the case of deprotonated benzoic acid derivatives, a characteristic fragmentation is the loss of carbon dioxide (CO₂). sci-hub.se This process can sometimes be "reversible" within the mass spectrometer, where the decarboxylated product anion can capture a background CO₂ molecule. sci-hub.se

For dichlorinated aromatic compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a significant feature in the mass spectrum, leading to characteristic M, M+2, and M+4 peaks.

While a detailed fragmentation pathway for this compound is not explicitly outlined in the search results, the fragmentation of a related compound, the methyl ester of 2,5-dichlorobenzoic acid, shows prominent peaks at m/z 175, 173, 145, and 109. massbank.jp The peaks at m/z 175 and 173 likely correspond to the [M-OCH₃]⁺ fragment, showing the characteristic isotopic pattern of two chlorine atoms. The molecular ion peaks are observed at m/z 204 and 206. massbank.jp

Based on general fragmentation principles of benzoic acids, the fragmentation of this compound under electron ionization (EI) would likely involve the following steps:

Formation of the molecular ion, [C₁₃H₈Cl₂O₂]⁺.

Loss of a hydroxyl radical (•OH) to form the [M-17]⁺ ion.

Loss of a carboxyl group (•COOH) to form the [M-45]⁺ ion.

Loss of CO₂ from the molecular ion to form the [M-44]⁺ ion.

Cleavage of the bond between the two aromatic rings.

The table below shows a hypothetical fragmentation pattern for this compound based on common fragmentation patterns of similar molecules.

Fragment Ion m/z (mass-to-charge ratio) Possible Structure
[M]⁺266/268/270Intact molecule with one electron removed
[M-OH]⁺249/251/253Loss of a hydroxyl radical
[M-COOH]⁺221/223/225Loss of the carboxylic acid group
[C₆H₄Cl₂]⁺146/148/150Dichlorophenyl cation
[C₆H₅COOH]⁺122Benzoic acid cation

Electronic Absorption Spectroscopy (UV-Vis) in Reaction Monitoring and Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is valuable for both qualitative and quantitative analysis, as well as for monitoring the progress of chemical reactions. The absorption of UV-Vis radiation by organic molecules is due to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of benzoic acid in aqueous solution typically shows absorption bands that are influenced by pH. rsc.orgrsc.org For instance, benzoic acid exhibits absorption maxima that can be attributed to π-π* transitions within the benzene ring and the carbonyl group. rsc.org Studies on benzoic acid have shown that the neutral molecule and its deprotonated anion have distinct absorption spectra. rsc.org

For substituted benzoic acids, the position and intensity of the absorption bands are affected by the nature and position of the substituents. While specific UV-Vis data for this compound is not available in the provided results, a study on 3,5-bis-(2,4,6-trihydroxyphenylazo)benzoic acid reports a molar absorptivity (εmax) in the range of 2.115×10⁴ to 2.794×10⁴ L/mol·cm. ejournal.by Another study on benzoic acid mentions a λmax at 230 nm for concentrations between 1.0 and 10 ppm. researchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the electronic transitions within the dichlorinated phenyl ring and the benzoic acid moiety. The presence of the chlorine atoms and the phenyl group as substituents on the benzoic acid ring will likely cause shifts in the absorption maxima compared to unsubstituted benzoic acid. This technique can be employed to monitor the synthesis of this compound by observing the appearance of its characteristic absorption bands or the disappearance of the absorption bands of the reactants.

Chiroptical Spectroscopy (if chiral derivatives are studied)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD), is used to study chiral molecules, which are non-superimposable on their mirror images. This compound itself is not chiral. However, if chiral derivatives of this compound were synthesized, chiroptical spectroscopy would be a critical tool for their characterization.

For a molecule to be studied by chiroptical spectroscopy, it must be optically active. This can be achieved by introducing a chiral center or by creating a molecule with axial or planar chirality. For example, the synthesis of an optically active hemiporphyrazine with chiral binaphthyl substituents has been reported, and its chiroptical properties were studied using CD spectroscopy. nih.gov In another study, the introduction of chiral 2-ethylhexyl side chains into conjugated polymers allowed for the investigation of their secondary structure and aggregation using CD spectroscopy. rsc.org

If chiral derivatives of this compound were to be prepared, for instance, by introducing a chiral substituent on one of the phenyl rings or by resolving atropisomers (if rotational hindrance is significant), then CD spectroscopy could provide valuable information about the stereochemistry of the molecule. The CD spectrum would show positive or negative bands corresponding to the differential absorption of left and right circularly polarized light, which could be related to the absolute configuration of the chiral centers or the helical conformation of the molecule.

Crystallographic Analysis and Solid State Characteristics of 2 2,5 Dichlorophenyl Benzoic Acid

Single-Crystal X-ray Diffraction (SCXRD) Studies

The key conformational feature of 2-(2,5-dichlorophenyl)benzoic acid is the dihedral angle (or twist angle) between the two phenyl rings. Due to significant steric hindrance between the ortho-substituent on one ring (the carboxylic acid group) and the ortho-substituent on the other (a chlorine atom), the molecule is non-planar.

In the related compound, biphenyl-2-carboxylic acid, the twist angles between the phenyl rings range from 46.5° to 52.5°. nih.gov Similarly, in 2'-iodobiphenyl-4-carboxylic acid, the angle between the two rings is 51.3°. iucr.org It is therefore highly probable that this compound adopts a significantly twisted conformation, with a dihedral angle likely in the range of 45-60°. This twisting is a direct consequence of minimizing the steric repulsion between the substituent groups on the two rings.

The geometry of the carboxylic acid group is also of interest. In crystalline carboxylic acids, this group is typically planar. However, it is often twisted out of the plane of the benzoic acid ring to which it is attached. For biphenyl-2-carboxylic acid, this twist angle ranges from 43.6° to 50.9°. nih.gov A similar deviation is expected for this compound.

SCXRD analysis reveals how individual molecules are arranged in a repeating three-dimensional array to form a crystal lattice. This is defined by the unit cell parameters and the space group symmetry. For instance, the parent compound, biphenyl-2-carboxylic acid, crystallizes in the centrosymmetric space group P2(1)/c with four molecules in the asymmetric unit. nih.gov The specific packing arrangement for this compound would be determined by the interplay of various intermolecular forces, which seek to achieve the most thermodynamically stable arrangement. The structure of biphenyl-2-carboxylic acid is described as being layered parallel to the ab plane, a feature that could also be present in its dichlorinated analog. nih.gov

Table 1: Representative Crystal Data for a Related Biphenyl (B1667301) Carboxylic Acid Derivative This table presents data for 2'-iodobiphenyl-4-carboxylic acid as a representative example of a halogenated biphenyl carboxylic acid. iucr.org

ParameterValue
Empirical FormulaC₁₃H₉O₂I
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.15
b (Å)7.73
c (Å)17.79
α (°)99.07
β (°)91.38
γ (°)97.57
Volume (ų)558.1
Z2

A defining feature in the crystal structures of nearly all carboxylic acids is the formation of robust hydrogen-bonded dimers. nih.goviucr.org It is virtually certain that this compound molecules would pair up in the solid state through strong O-H···O hydrogen bonds between their carboxylic acid groups. This interaction forms a characteristic centrosymmetric ring motif denoted by the graph-set descriptor R²₂(8).

In the crystal structure of biphenyl-2-carboxylic acid, the O···O distances for these hydrogen bonds are in the range of 2.634 Å to 2.676 Å, indicative of strong hydrogen bonds. nih.gov These dimeric units then act as the fundamental building blocks that are further assembled into the final crystal lattice.

Table 2: Representative Hydrogen Bond Geometry in Biphenyl Carboxylic Acids Data from biphenyl-2-carboxylic acid. nih.gov

D-H···AD-H (Å)H···A (Å)D···A (Å)D-H-A (°)
O-H···O~0.82~1.822.638~175
O-H···O~0.82~1.862.676~174
(D = Donor atom; A = Acceptor atom. Bond lengths and angles are approximate values typical for such interactions.)

Beyond the dominant hydrogen bonding, the crystal packing of this compound would be influenced by a variety of weaker, yet significant, intermolecular forces. pressbooks.pubbyjus.comlibretexts.org These include:

Halogen Bonding: The chlorine atoms in the molecule can act as electrophilic regions (a σ-hole) and interact with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule (Cl···O). These interactions can play a crucial role in directing the crystal packing.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. However, due to the significant twist in the biphenyl system, conventional face-to-face stacking might be hindered. Instead, offset or edge-to-face (C-H···π) interactions are more likely to occur.

The collective effect of these varied interactions determines the final, most stable crystalline form of the compound.

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism Screening

Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of bulk crystalline materials. Unlike SCXRD, which analyzes a single perfect crystal, PXRD provides a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase of a compound. researchgate.net

This technique is crucial for:

Phase Identification: Confirming that a synthesized batch of this compound consists of the intended crystalline phase and is free from amorphous content or other crystalline impurities.

Polymorphism Screening: By analyzing samples crystallized under different conditions (e.g., different solvents, temperatures), PXRD can rapidly identify the existence of different polymorphs, each of which will produce a distinct diffraction pattern.

A typical PXRD pattern displays a series of peaks at specific diffraction angles (2θ), with the position and intensity of these peaks being characteristic of the crystal lattice structure.

Polymorphism and Pseudopolymorphism in Dichlorophenyl Benzoic Acid Systems

Polymorphism is the ability of a compound to exist in two or more different crystal structures. This phenomenon is common in flexible molecules like biphenyl derivatives. The conformational flexibility in this compound, specifically the rotation around the C-C single bond connecting the two phenyl rings, makes it a strong candidate for exhibiting polymorphism.

Different polymorphs can arise from:

Conformational Polymorphism: Where molecules in different crystal structures have distinct conformations (e.g., different dihedral angles).

Packing Polymorphism: Where molecules with the same conformation pack in different ways.

Each polymorph is a distinct solid material with unique physical properties, including melting point, solubility, and stability. The study of polymorphism in related compounds like 2-((2,6-dichlorophenyl)amino)benzoic acid has revealed the existence of multiple forms, underscoring the likelihood that this compound could also form multiple polymorphs under different crystallization conditions. nih.gov

Pseudopolymorphism, which refers to the incorporation of solvent molecules into the crystal lattice to form solvates (or hydrates if the solvent is water), is also a possibility that must be considered during the solid-state characterization of this compound.

Investigation of Different Crystalline Forms5.3.2. Factors Influencing Polymorph Stability and Interconversion5.4. Cocrystallization and Salt Formation Studies5.5. Isomorphism and Isostructurality Phenomena in Related Structures

Until research on the solid-state chemistry of This compound is conducted and published, a detailed analysis of its crystallographic characteristics is not possible.

Computational Chemistry and Theoretical Modeling of 2 2,5 Dichlorophenyl Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It is widely applied to predict a range of molecular properties with a favorable balance between accuracy and computational cost. While specific DFT studies exclusively focused on 2-(2,5-Dichlorophenyl)benzoic acid are not extensively detailed in the public literature, the principles can be understood through research on structurally similar compounds, such as other dichlorinated benzoic acid derivatives. researchgate.netnih.govnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like this compound, which features two phenyl rings connected by a single bond, conformational analysis is crucial. The rotation around this C-C bond leads to different spatial arrangements (conformers) with varying energies.

Table 1: Representative Geometric Parameters for Phenyl-Benzoic Acid Systems (Note: This table is illustrative, based on typical values for related structures, as specific optimized data for this compound is not available in the cited literature.)

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C=O (carboxyl)1.20 - 1.22
C-O (carboxyl)1.34 - 1.36
O-H (carboxyl)0.96 - 0.98
C-Cl1.73 - 1.75
C-C (inter-ring)1.48 - 1.50
O-C=O (carboxyl)
C-C-O (carboxyl)
C-C-C (phenyl)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgmalayajournal.org The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scienceopen.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. malayajournal.org In a molecule like this compound, the HOMO is typically localized on the electron-rich regions of the phenyl rings, while the LUMO may be distributed over the carboxyl group and the chlorinated ring. malayajournal.orgresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are examples based on similar aromatic acids. Actual values require specific calculation.)

ParameterEnergy (eV)Significance
EHOMO-5.0 to -6.5Electron-donating ability scienceopen.com
ELUMO-1.0 to -2.5Electron-accepting ability scienceopen.com
Energy Gap (ΔE)3.5 to 5.0Chemical reactivity and stability malayajournal.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. scienceopen.com It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic attack sites. mdpi.comresearchgate.net Different colors on the MEP map denote different potential values:

Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack. In this compound, these areas are expected around the oxygen atoms of the carboxyl group. researchgate.netresearchgate.net

Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack. This is typically found around the acidic hydrogen atom of the carboxyl group. scienceopen.comresearchgate.net

Green: Regions of neutral or near-zero potential.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or chemical reagents. malayajournal.orgmdpi.com

Computational methods can simulate the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated that can be compared with experimental data. mdpi.comresearchgate.net This comparison helps in the assignment of vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations. nih.gov

For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid group, often appearing as a broad band in the IR spectrum.

C=O stretching of the carbonyl group, which gives a strong, characteristic absorption. mdpi.com

C-C stretching within the aromatic rings.

C-Cl stretching vibrations.

Out-of-plane C-H bending vibrations.

Discrepancies between calculated (in the gas phase) and experimental (in the solid state) spectra can often be explained by intermolecular interactions, such as the hydrogen bonding that leads to the formation of dimers in many carboxylic acids. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Note: Frequencies are typical ranges and would be precisely determined by DFT calculations.)

Functional GroupVibrational ModeTypical Wavenumber (cm-1)
-COOHO-H Stretch2500 - 3300 (broad)
-COOHC=O Stretch1680 - 1720
Aromatic C-HC-H Stretch3000 - 3100
C-ClC-Cl Stretch600 - 800

Furthermore, computational models can simulate the effects of different solvents on the molecule's geometry and properties. By using continuum solvation models (like the Polarizable Continuum Model - PCM), it is possible to predict how the molecule's dipole moment, electronic structure, and stability change when moved from the gas phase to a solvent environment. This is particularly relevant for understanding its behavior in chemical reactions or biological systems. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations typically focus on static, single-molecule systems at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent molecules, and binding to other molecules like proteins.

For this compound, an MD simulation could be used to:

Explore its conformational landscape in a solvent, observing the rotation between the two phenyl rings and the flexibility of the carboxylic acid group.

Study its interaction and stability within the binding site of a target protein, as is often done in drug discovery research. researchgate.netresearchgate.net

Analyze the root-mean-square deviation (RMSD) of the molecule's position within a binding pocket to assess the stability of the interaction over time. researchgate.netresearchgate.net

Such simulations are critical for bridging the gap between static quantum chemical pictures and the dynamic reality of molecular systems in solution or biological environments.

Intermolecular Interaction Analysis via Reduced Density Gradient (RDG) and Hirshfeld Surface Analysis

The study of non-covalent interactions is crucial for understanding the crystal packing and polymorphic behavior of molecular solids. Reduced Density Gradient (RDG) analysis and Hirshfeld surface analysis are powerful computational tools for visualizing and quantifying these interactions.

Reduced Density Gradient (RDG) Analysis:

RDG analysis is a method based on the electron density (ρ) and its gradient (∇ρ). It allows for the visualization of non-covalent interactions in real space. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) reveals regions of different interaction types. For a molecule like this compound, RDG analysis would typically identify:

Hydrogen Bonds: Strong, attractive interactions, primarily involving the carboxylic acid group (O-H···O). These would appear as distinct spikes in the low-density, low-gradient region of the RDG plot.

Van der Waals Interactions: Weaker, non-specific interactions distributed over the molecular surface, particularly involving the phenyl rings and chlorine atoms. These are characterized by broad regions in the RDG plot.

Steric Clashes: Repulsive interactions, which would be indicated by regions of high electron density and high RDG values.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis provides a graphical method to explore intermolecular contacts in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal electron density into molecular fragments. The surface is colored according to various properties, such as dᵢ (distance from the surface to the nearest nucleus inside the surface) and dₑ (distance from the surface to the nearest nucleus outside the surface), which helps in identifying close intermolecular contacts.

For a related compound, 2-((2,6-dichlorophenyl)amino)benzoic acid, Hirshfeld analysis revealed significant contributions from different intermolecular interactions to the crystal stability. rsc.org Although the substitution pattern is different, we can infer the types of interactions that would be important for this compound. A two-dimensional fingerprint plot derived from the Hirshfeld surface quantifies the percentage contribution of each type of interaction. For this compound, the expected contributions would be:

Interaction TypeExpected Contribution
H···HA significant percentage due to the abundance of hydrogen atoms on the phenyl rings.
C-H···ClInteractions involving the chlorine substituents.
C-H···πInteractions between hydrogen atoms and the aromatic rings.
Cl···ClHalogen-halogen interactions.
O-H···OStrong hydrogen bonds forming carboxylic acid dimers.
C-O···HWeaker hydrogen bonds involving the carbonyl oxygen.

Lattice Energy Calculations for Solid-State Properties

Lattice energy is a fundamental property of a crystalline solid, representing the energy released when gaseous ions or molecules come together to form a crystal lattice. It is a key determinant of the physical properties of a solid, such as melting point, solubility, and mechanical strength.

The lattice energy of a molecular crystal like this compound can be calculated using computational methods, typically by summing the interaction energies between a central molecule and all surrounding molecules in the crystal lattice. These calculations often employ force fields or, for higher accuracy, quantum mechanical methods like DFT with periodic boundary conditions.

The total lattice energy can be broken down into contributions from different types of intermolecular forces:

Electrostatic (Coulombic) Energy: Arises from the interaction of permanent multipole moments of the molecules.

Induction (Polarization) Energy: Results from the distortion of the electron cloud of one molecule by the electric field of another.

Dispersion Energy: A quantum mechanical effect arising from instantaneous fluctuations in electron density.

Repulsion Energy: A short-range term that prevents molecules from interpenetrating.

While specific lattice energy calculations for this compound were not found in the searched literature, for analogous benzoic acid derivatives, the lattice energy is dominated by the strong hydrogen bonds of the carboxylic acid dimers, with significant contributions from van der Waals interactions between the aromatic rings.

Molecular Docking Studies for Ligand-Macromolecule Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or other macromolecule) to form a stable complex. This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets. For instance, benzoic acid derivatives have been investigated as potential inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2), which are targets for non-steroidal anti-inflammatory drugs (NSAIDs).

A typical molecular docking workflow involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to explore the conformational space of the ligand within the binding site of the receptor, generating a series of possible binding poses.

Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein's active site.

While no specific molecular docking studies for this compound were identified in the provided search results, studies on similar benzoic acid derivatives have shown their potential to bind to the active sites of various enzymes, often through interactions involving the carboxylate group and hydrophobic interactions of the phenyl rings.

Structure Activity Relationship Sar and Derivative Design for 2 2,5 Dichlorophenyl Benzoic Acid Analogues in Non Biological Applications

Systematic Modification of the 2-(2,5-Dichlorophenyl)benzoic Acid Scaffold

The this compound structure offers several sites for systematic modification to fine-tune its physicochemical properties. These modifications primarily target the carboxylic acid group and the aromatic rings.

Modification of the Carboxylic Acid Group: The carboxylic acid functional group is a primary site for modification. Esterification reactions, for instance, can alter the compound's solubility and volatility. For example, the synthesis of methyl 2,5-dichlorobenzoate (B1240473) is a known modification used in the context of plant growth regulators. herts.ac.uk Amidation is another common strategy, leading to a diverse range of benzamide (B126) derivatives. These changes can significantly influence the molecule's electronic properties and its potential as a building block in polymer science or as an active ingredient in agrochemical formulations.

Substitution on the Aromatic Rings: The two phenyl rings present multiple positions for the introduction of new functional groups. Replacing or adding substituents to the dichlorophenyl ring or the benzoic acid ring can modulate properties such as lipophilicity, electronic effects, and steric hindrance. For instance, the introduction of sulfamoyl groups has been explored in related dichlorobenzoic acid structures to create new derivatives. google.comnih.gov

Core Scaffold Alteration: More profound modifications involve altering the core structure itself. This can include replacing one of the phenyl rings with a different heterocyclic system, such as a pyridine (B92270) or thiazole (B1198619) ring, to create entirely new classes of compounds with potentially novel functions. nih.gov While this moves away from the direct 2-phenylbenzoic acid scaffold, the design principles are often derived from the SAR of the parent compound. A study on Mcl-1 and Bfl-1 protein inhibitors, for example, replaced a difuryl-triazine core with a 2,5-substituted aromatic benzoic acid core to enhance binding. nih.gov

Investigation of Substituent Effects on Chemical Reactivity and Stability

The reactivity and stability of this compound analogues are heavily influenced by the nature and position of substituents on the aromatic rings. These effects are primarily categorized as inductive and resonance effects.

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have predictable effects on the reactivity of the benzoic acid moiety. EWGs, such as nitro (-NO₂) or additional chloro (-Cl) groups, increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive withdrawal of electron density. libretexts.orgyoutube.com Conversely, EDGs, like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, decrease acidity by destabilizing the anion. libretexts.org This modulation of acidity is a key factor in applications where proton transfer is important.

Reaction Rates: Substituents dictate the rate of chemical reactions. In electrophilic aromatic substitution, activating groups (EDGs) increase the reaction rate, while deactivating groups (EWGs) slow it down. libretexts.org This principle is fundamental in the synthesis of more complex derivatives from the basic this compound scaffold.

The following table summarizes the general effects of common substituents on the acidity of benzoic acid, which provides a framework for predicting the behavior of derivatives of this compound.

Substituent (at para-position)Electronic EffectEffect on Acidity (pKa)
-NO₂Electron-WithdrawingIncreases Acidity (Lower pKa)
-ClElectron-WithdrawingIncreases Acidity (Lower pKa)
-HNeutral (Reference)Baseline (Benzoic Acid pKa ~4.2)
-CH₃Electron-DonatingDecreases Acidity (Higher pKa)
-OCH₃Electron-DonatingDecreases Acidity (Higher pKa)
Data derived from principles outlined in referenced literature. libretexts.org

Exploration of Isomeric Forms and Positional Effects

Positional Isomerism: The location of the chlorine atoms on the phenyl ring is critical. The 2,5-dichloro substitution pattern defines the specific properties of the parent compound. Changing the substitution to 2,6-dichloro or 3,5-dichloro, for example, would alter the molecule's symmetry, dipole moment, and steric environment around the biaryl bond. This, in turn, affects crystal packing, solubility, and interaction with other molecules. Studies on dichlorophenylamino benzoic acid have shown that different positional isomers exhibit unique crystalline forms. rsc.orgresearchgate.net

Conformational Isomerism: The two phenyl rings in 2-phenylbenzoic acid derivatives are not coplanar. The angle between the rings (dihedral angle) is influenced by the substituents at the ortho positions. The presence of a chlorine atom at the 2-position creates steric hindrance that forces the rings to twist relative to each other. This non-planar conformation is a defining structural feature that impacts the molecule's electronic conjugation and its ability to adopt different shapes (conformers). Theoretical studies on substituted benzoic acids have investigated the stability of different conformers, such as cis and trans forms related to the orientation of the carboxylic acid group, finding the cis isomers to be generally more stable. researchgate.net

Polymorphism: This class of compounds can exhibit polymorphism, where a substance can exist in different crystalline structures. These polymorphs can have different melting points, solubilities, and stabilities. The ability to control polymorphism is critical in materials science, for example, in the development of pigments or functional organic materials where solid-state properties are paramount. Research on analogues like 2-((2,6-dichlorophenyl)amino)benzoic acid has identified multiple polymorphic forms, highlighting the conformational flexibility of the molecule. rsc.orgresearchgate.net

Isomeric/Positional FeatureImpact on Molecular Properties
Positional Isomerism (e.g., 2,5- vs. 2,6-dichloro)Alters dipole moment, steric hindrance, and crystal packing. rsc.orgresearchgate.net
Conformational Isomerism (Dihedral Angle)Affects molecular shape, electronic conjugation, and receptor fitting. researchgate.net
Ortho-Effect Ortho-substituents, regardless of electronic nature, often increase acid strength due to steric and electronic factors. libretexts.orgresearchgate.net

Design and Synthesis of Advanced Functional Derivatives for Specific Applications

The design and synthesis of novel derivatives of this compound are driven by the search for materials and compounds with specific functions.

Agrochemicals: Benzoic acid derivatives have a history of use as herbicides and plant growth regulators. mst.dk The methyl ester of 2,5-dichlorobenzoic acid, for example, is known as a plant growth regulator and fungicide. herts.ac.uk By introducing different functional groups, researchers can design new derivatives with enhanced potency, selectivity, or improved environmental profiles. For instance, creating ester or amide derivatives can modify the compound's uptake and translocation in plants. ontosight.ai

Materials Science: The rigid, non-planar structure of the 2-phenylbenzoic acid scaffold makes it an interesting building block (monomer) for polymers. The presence of chlorine atoms can enhance thermal stability and flame retardancy. The carboxylic acid group provides a reactive handle for polymerization reactions, allowing for the creation of polyesters or polyamides with specific thermal and mechanical properties.

Synthetic Intermediates: These compounds are also valuable intermediates in organic synthesis. For example, 2,4-dichloro-5-sulfamoylbenzoic acid is a key intermediate in the synthesis of various compounds. google.comnih.gov The synthesis often involves multi-step processes starting from simpler dichlorinated precursors. google.comchemicalbook.com

Derivative ClassPotential ApplicationSynthetic Strategy
Esters (e.g., methyl ester)Agrochemicals (Plant Growth Regulators)Esterification of the carboxylic acid. herts.ac.uk
AmidesAgrochemicals, Polymer PrecursorsAmidation via an acid chloride or direct coupling.
SulfonamidesSynthetic IntermediatesChlorosulfonation followed by reaction with amines. google.com
ThiazolidinonesAntimicrobial agentsMulti-step synthesis involving Knoevenagel condensation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling in Material and Agrochemical Design

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its activity. mst.dk This approach is valuable in designing new this compound derivatives for agrochemical and material science applications by predicting their properties before synthesis.

Descriptor-Based Modeling: In QSAR, the chemical structure is represented by numerical values called molecular descriptors. These can include physicochemical properties (e.g., logP for lipophilicity), electronic descriptors (e.g., Hammett constants, LUMO energy), and topological descriptors (e.g., molecular connectivity indices). nih.govnih.gov For instance, the herbicidal activity of benzoic acid derivatives has been correlated with specific structural features. mst.dk

Model Development and Prediction: A mathematical model is developed by correlating these descriptors with an observed activity (e.g., herbicidal efficacy, fungal growth inhibition, or a material property like glass transition temperature). mdpi.comsioc-journal.cn Once a statistically robust model is created, it can be used to predict the activity of new, yet-to-be-synthesized derivatives. This allows for the in silico screening of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and testing, which saves time and resources. mdpi.com

Application in Agrochemicals: In agrochemical research, QSAR models can predict the efficacy of a series of compounds as fungicides or herbicides. herts.ac.uksioc-journal.cn For example, a QSAR study on triazolothiadiazine compounds identified descriptors related to van der Waals forces and electronegativity as important for describing antifungal activity. mdpi.com Such models can guide the modification of the this compound scaffold to enhance its desired biological effect while potentially minimizing off-target effects.

Applications of 2 2,5 Dichlorophenyl Benzoic Acid in Diverse Scientific and Industrial Fields

Role as a Synthetic Building Block in Organic Chemistry

The reactivity of the carboxylic acid group and the dichlorinated biphenyl (B1667301) structure makes 2-(2,5-Dichlorophenyl)benzoic acid a versatile synthetic intermediate. The carboxylic acid functional group can undergo a variety of chemical transformations, including esterification, amidation, and reduction, to produce a diverse array of derivatives. These reactions allow for the incorporation of the dichlorophenylbenzoic acid scaffold into more complex molecular architectures.

For instance, the reaction of the carboxylic acid with alcohols in the presence of an acid catalyst yields the corresponding esters. Similarly, treatment with amines can produce amides. These derivatives are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The presence of the two chlorine atoms on the phenyl ring also influences the reactivity of the molecule and provides sites for further functionalization through nucleophilic substitution or cross-coupling reactions, although these are generally less common than reactions at the carboxylic acid group.

The synthesis of related dichlorobenzoic acids, such as 2,5-dichlorobenzoic acid, often involves the hydrolysis of the corresponding benzoyl chloride, which is typically prepared from the reaction of p-dichlorobenzene with phosgene. mdpi.com While the direct synthesis of this compound is less commonly documented, its structural similarity to other biphenyl carboxylic acids suggests that it can be prepared through cross-coupling reactions, such as the Suzuki coupling, between a boronic acid derivative of one ring and a halide derivative of the other, followed by functional group manipulations to introduce the carboxylic acid.

The utility of benzoic acid derivatives as building blocks is well-established in organic synthesis. They serve as precursors for a multitude of compounds with significant biological and material properties. chemicalbook.comresearchgate.net The specific substitution pattern of this compound, with its distinct electronic and steric properties, makes it a candidate for the development of novel compounds with tailored functionalities.

Applications in Materials Science and Engineering

The rigid and sterically hindered nature of the this compound backbone, combined with its reactive carboxylic acid group, makes it a compound of interest in materials science.

Polymer Synthesis and Modification

Aromatic carboxylic acids are fundamental components in the synthesis of various polymers, including polyesters and polyamides. The incorporation of this compound into a polymer chain can impart specific properties such as thermal stability, flame retardancy, and modified solubility due to the presence of the chlorine atoms and the bulky biphenyl structure.

While direct polymerization of this compound is not widely reported, the principles of polymer chemistry suggest its potential use as a comonomer. In polyester (B1180765) synthesis, for example, it could be incorporated alongside other dicarboxylic acids and diols to tailor the properties of the resulting polymer. The rigidity of the biphenyl unit can enhance the glass transition temperature and mechanical strength of the polymer.

Furthermore, benzoic acid and its derivatives can be used to modify existing polymers. For instance, they can be grafted onto polymer backbones to introduce specific functionalities. Chlorinated carboxylated polyolefins, for example, are used as adhesion promoters in coatings for plastic substrates. google.com Although not specifically mentioning this compound, this application highlights the potential role of chlorinated carboxylic acids in polymer modification.

Crystal Engineering and Design of Functional Materials

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice. The structure of this compound, with its carboxylic acid group capable of forming strong hydrogen bonds and the potential for halogen bonding and π-π stacking interactions from the dichlorinated biphenyl system, makes it a candidate for the construction of supramolecular architectures.

The study of polymorphism in related compounds, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, demonstrates how variations in the substitution pattern on the phenyl rings can lead to different crystal packing and intermolecular interactions. researchgate.netrsc.org This highlights the potential for this compound to form diverse crystalline structures. The formation of hydrogen-bonded dimers through the carboxylic acid groups is a common and robust supramolecular synthon in benzoic acid derivatives, which can then be further organized into more complex structures through other non-covalent interactions. nih.gov The design of coordination polymers using multifunctional aromatic carboxylic acids is another area where derivatives of this compound could find application, leading to materials with interesting magnetic, catalytic, or porous properties. mdpi.com

Development of Coatings and Specialty Chemicals

Benzoic acid and its derivatives are utilized in the formulation of coatings and specialty chemicals due to their properties as pH regulators, corrosion inhibitors, and intermediates for dyes and plasticizers. google.comroadmaptozero.com The incorporation of chlorine atoms, as in this compound, can enhance properties such as chemical resistance and flame retardancy in coating formulations.

Agrochemical Research and Development

The structural motifs present in this compound are found in a number of biologically active compounds, including those with applications in agriculture.

Precursors for Plant Growth Regulators and Fungicides

Benzoic acid and its derivatives are known to play a role in plant biology and have been investigated for their potential as plant growth regulators and fungicides. nih.govsigmaaldrich.com Certain benzoic acid derivatives can influence plant growth processes such as root formation, flowering, and fruit development. mdpi.com

While specific research on the agrochemical applications of this compound is limited, related compounds provide a strong indication of its potential in this field. For instance, 2,5-dichlorobenzoic acid is used in the synthesis of the herbicide chloramben. chemicalbook.com The structural similarity suggests that this compound could serve as a precursor for novel herbicides or plant growth regulators. The synthesis of such compounds would likely involve transformations of the carboxylic acid group into other functional groups, such as esters or amides, which are common in active agrochemical ingredients.

Intermediates in the Synthesis of Herbicides and Pesticides

There is no direct evidence in the reviewed scientific literature and patent databases to suggest that this compound is a key intermediate in the manufacturing of commercial herbicides or pesticides. The synthesis pathways of prominent herbicides that might be structurally related, such as those from the phenoxy-carboxylic acid or benzoic acid families, typically utilize different precursor molecules.

For instance, the production of the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) involves the reaction of 2,4-dichlorophenol (B122985) with chloroacetic acid. Similarly, the synthesis of the herbicide Dicamba relies on 2,5-dichlorophenol (B122974) as a crucial intermediate. While these compounds share the presence of a dichlorinated phenyl ring, they are distinct from this compound.

No patents or research articles were identified that detail a synthetic route to a registered herbicide or pesticide that employs this compound as a starting material or a significant intermediate.

Environmental Fate, Transport, and Degradation of 2 2,5 Dichlorophenyl Benzoic Acid

Environmental Distribution and Partitioning Behavior

The partitioning of a chemical within the environment determines its concentration in soil, water, and air, and thus its potential exposure to ecological receptors.

For chlorinated derivatives like 2,4-dichlorobenzoic acid, adsorption has been observed on materials such as carbon nanofibers, a process governed by the adsorbent's surface properties and the solution's pH, which dictates the acid's dissociation state. mdpi.com The molecular structure of 2-(2,5-Dichlorophenyl)benzoic acid, featuring two phenyl rings and chlorine atoms, suggests a higher octanol-water partition coefficient (log Kow) compared to benzoic acid. This implies a stronger affinity for soil organic matter.

Table 1: Freundlich Sorption Coefficients for Benzoic Acid in Different Soils This table presents data for the surrogate compound, Benzoic Acid, to infer potential behavior.

Soil TypeOrganic Matter (%)Clay Content (%)Freundlich Sorption Coefficient (Kf)Reference
Soil A3.35.21.25 researchgate.net
Soil B1.52.40.714 researchgate.net

The desorption of similar compounds can be somewhat irreversible, suggesting that a portion of the chemical may become tightly bound to soil particles, leading to potential long-term persistence in the terrestrial environment. mdpi.com

An experimentally determined Henry's Law Constant for this compound has not been reported in the scientific literature. This constant is a critical parameter for assessing a chemical's partitioning potential between water and air. nist.govepa.gov Benzoic acid itself exhibits low volatility. The addition of two chlorine atoms and a second phenyl group in the structure of this compound would likely lower its vapor pressure even further. Consequently, volatilization from water bodies or moist soil is not anticipated to be a major environmental transport pathway. Furthermore, as a carboxylic acid, it can dissociate in water to form a non-volatile carboxylate anion, further limiting its potential for volatilization. nih.gov

While no specific environmental distribution modeling has been performed for this compound, fugacity-based models like the Equilibrium Criterion (EQC) model can be used for such estimations. eaht.org An EQC modeling study for benzoic acid predicted that while it would predominantly partition to water under equilibrium conditions, a non-equilibrium scenario suggested a significant distribution to both soil (64%) and water (35%). eaht.org

Given the higher molecular weight and anticipated higher lipophilicity (log Kow) of this compound, it is probable that environmental models would predict an even greater tendency for this compound to partition into soil and sediment compared to benzoic acid. Accurate modeling would necessitate key input parameters such as water solubility, vapor pressure, and log Kow, which are currently unavailable for this specific molecule.

Abiotic Transformation Processes

Abiotic processes, not involving biological organisms, can contribute to the breakdown of chemical compounds in the environment.

There is no specific information regarding the phototransformation of this compound. Aromatic compounds, in general, are susceptible to degradation by sunlight. For chlorinated aromatic compounds, this can occur through pathways like reductive dehalogenation or reaction with photochemically produced reactive species such as hydroxyl radicals. The phototransformation of the related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is known to produce intermediates like 2,4-dichlorophenol (B122985). researchgate.netresearchgate.net It is conceivable that the photodegradation of this compound in aquatic systems could yield hydroxylated and dechlorinated byproducts.

Specific data on the hydrolysis of this compound are absent from the literature. The chemical structure, which consists of a stable carboxylic acid group and a robust carbon-carbon bond linking the two phenyl rings, suggests a high degree of stability against hydrolysis. nih.gov Under the typical pH range found in the environment (pH 4-9), significant degradation of this compound through hydrolysis is considered highly unlikely.

Biotic Transformation and Biodegradation Studies

The persistence and ultimate fate of this compound in the environment are significantly influenced by its susceptibility to microbial degradation. This process involves the metabolic breakdown of the compound by microorganisms, which can lead to its complete mineralization or the formation of various transformation products.

Microbial Degradation in Water, Sediment, and Soil Environments

The biodegradation of chlorinated benzoic acids, a class of compounds to which this compound belongs, has been observed in various environmental compartments.

In soil environments , the degradation of chlorinated aromatic compounds is a well-documented phenomenon. For instance, research has demonstrated the capability of certain bacterial strains to break down these complex molecules. A study utilizing heterocontinuous flow cultivation showed that Pseudomonas stutzeri was effective in degrading 2,5-dichlorobenzoic acid in soil columns. nih.gov The complete disappearance of this compound was observed within 12 days under the experimental conditions. nih.gov The presence of such haloaromatics was also found to enhance the survival of the Pseudomonas strain in the soil. nih.gov

Sediments can act as both a sink and a site for the transformation of persistent organic pollutants. In anaerobic sediments, the degradation of chlorinated aromatic compounds often proceeds through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This initial step is crucial as it can reduce the toxicity and persistence of the parent compound. The subsequent breakdown of the resulting intermediates can then proceed through various aerobic or anaerobic pathways.

Identification of Biodegradation Products and Pathways

The biodegradation of chlorinated benzoic acids typically proceeds through a series of enzymatic reactions, leading to the formation of various intermediate products before complete mineralization to carbon dioxide, water, and chloride ions.

The initial and critical step in the aerobic degradation of many chlorinated aromatic compounds is the dioxygenase-catalyzed hydroxylation of the aromatic ring. This reaction introduces two hydroxyl groups, forming a catechol or a substituted catechol. For chlorinated benzoic acids, this often leads to the formation of chlorocatechols. nih.govresearchgate.netresearchgate.net

Following the formation of the catechol intermediate, the aromatic ring is cleaved. This can occur through two primary mechanisms: ortho-cleavage or meta-cleavage , dictated by the specific enzymes present in the degrading microorganism. researchgate.net The resulting aliphatic acids then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be further broken down. researchgate.net

For 2,5-dichlorobenzoic acid, a plausible degradation pathway would involve an initial dioxygenation. Research on the degradation of 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid has shown that they can be converted into 4-chlorocatechol. researchgate.net This intermediate would then undergo ring cleavage. In some cases, hydrolytic dehalogenation can also occur as a mechanism for removing chlorine substituents. researchgate.net

Under anaerobic conditions, the primary initial step is often reductive dechlorination . This process removes chlorine atoms from the aromatic ring, yielding less chlorinated benzoic acids or benzoic acid itself. researchgate.net Benzoic acid can then be further degraded anaerobically. researchgate.net

Table 1: Potential Biodegradation Intermediates of Chlorinated Benzoic Acids

Precursor CompoundPotential IntermediateDegradation Pathway Step
2,5-Dichlorobenzoic Acid4-ChlorocatecholDioxygenation
ChlorocatecholMuconic acid derivativesRing Cleavage
Benzoic AcidAcetyl-CoABeta-oxidation like pathway

Environmental Monitoring and Analytical Techniques for Detection (non-clinical)

To understand the distribution and fate of this compound in the environment, sensitive and specific analytical methods are required for its detection in various environmental matrices such as water, soil, and sediment.

Several analytical techniques are suitable for the determination of chlorinated benzoic acids and related compounds. These methods typically involve a sample preparation step to extract and concentrate the analyte from the complex environmental matrix, followed by instrumental analysis.

Sample Preparation:

Solid-Phase Extraction (SPE): This is a common technique for extracting and concentrating organic compounds from aqueous samples. It allows for the selective isolation of the target analyte from interfering substances. nih.govcsbsju.edu

Liquid-Liquid Extraction (LLE): This method can also be used to extract analytes from water samples using an immiscible organic solvent.

Soxhlet Extraction: For solid samples like soil and sediment, Soxhlet extraction can be employed to extract the compound using an appropriate solvent. epa.gov

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. csbsju.edunih.gov Derivatization of the carboxylic acid group to a more volatile ester form is often necessary prior to GC analysis. epa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective and is well-suited for the analysis of polar and non-volatile compounds like carboxylic acids without the need for derivatization. nih.govcsbsju.edu It has been successfully used for the determination of various chlorinated benzamides and their degradation products, including chlorinated benzoic acids, in water samples. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used, though it may be less sensitive and specific than mass spectrometric methods. nih.gov

Table 2: Analytical Methods for the Detection of Chlorinated Benzoic Acids

Analytical TechniqueSample MatrixTypical Detection LimitReference
GC-MSWater, Soilng/L to µg/L range csbsju.edunih.gov
LC-MS/MSWaterng/L range nih.govcsbsju.edu
HPLC-UVWaterµg/L to mg/L range nih.gov

Ecotoxicological Implications from an Environmental Chemistry Perspective (excluding safety/adverse effects on humans directly)

The presence of this compound and its degradation products in the environment raises concerns about their potential effects on non-target organisms and ecosystem health. The ecotoxicological profile of a chemical is intrinsically linked to its chemical structure and properties.

Chlorinated aromatic compounds are a class of chemicals known for their potential to cause adverse effects in aquatic and terrestrial organisms. The toxicity of these compounds can vary significantly depending on the number and position of the chlorine substituents on the aromatic ring.

While specific ecotoxicity data for this compound is scarce, information on related compounds can provide an indication of its potential environmental risk. For instance, some chlorinated benzoic acid derivatives, like the herbicide dicamba, are known to be toxic to certain plant species. wikipedia.org Studies on other chlorinated compounds, such as chlorates, have shown a wide range of sensitivities among different aquatic organisms, with some macroalgae being particularly sensitive. nih.gov

The ecotoxicity of benzoic acid itself has been studied, with cyanobacteria showing sensitivity to this compound. researchgate.net The introduction of chlorine atoms to the benzoic acid structure can alter its toxicity profile. The lipophilicity of the compound, which can be influenced by chlorination, is a key factor in its potential for bioaccumulation in organisms.

Furthermore, the biodegradation of this compound can lead to the formation of intermediates that may also have toxicological properties. For example, the formation of chlorocatechols during degradation is of concern as these compounds can be more toxic than the parent compound. Therefore, a comprehensive assessment of the ecotoxicological implications must consider not only the parent compound but also its transformation products. The potential for these compounds to act as endocrine disruptors in wildlife is also an area of concern that warrants further investigation. wikipedia.org

Table 3: Ecotoxicity Data for Related Compounds

CompoundOrganismEndpointValueReference
Benzoic AcidAnabaena inaequalis (Cyanobacteria)14-day EC50 (Cell multiplication inhibition)9 mg/L researchgate.net
ChlorateMarine macro brown algaeLong-term adverse effectsAs low as 0.015 mg/L nih.gov
DicambaConifer speciesToxicityVaries wikipedia.org

Concluding Remarks and Future Perspectives in 2 2,5 Dichlorophenyl Benzoic Acid Research

Addressing Current Gaps in Fundamental Understanding

A comprehensive grasp of the fundamental physicochemical properties of 2-(2,5-Dichlorophenyl)benzoic acid is paramount for unlocking its full potential. While research has touched upon related dichlorinated benzoic acid structures, significant knowledge gaps persist for this specific isomer. Future research should prioritize:

Solid-State Characterization: A thorough investigation into the crystallography and potential polymorphism of this compound is lacking. Understanding its different crystalline forms is crucial as polymorphs can exhibit varied solubility, stability, and bioavailability, impacting its application in pharmaceuticals and materials. researchgate.net

Conformational Analysis: The rotational barrier around the biaryl bond dictates the molecule's three-dimensional shape, which in turn influences its interaction with biological targets or its packing in a crystal lattice. Detailed conformational analysis through techniques like variable-temperature NMR spectroscopy and computational modeling would provide valuable insights.

Spectroscopic and Thermochemical Data: A comprehensive database of its spectroscopic signatures (NMR, IR, Raman, UV-Vis) and thermochemical properties (melting point, boiling point, enthalpy of formation) is essential for analytical and process chemistry applications. sigmaaldrich.com While data for the simpler 2,5-dichlorobenzoic acid exists, the properties of the phenyl-substituted derivative remain to be fully characterized. sigmaaldrich.comnih.gov

Innovations in Synthetic Methodologies and Process Intensification

The synthesis of biaryl compounds like this compound often relies on classical cross-coupling reactions. However, to meet modern standards of efficiency and sustainability, innovative approaches are required.

Advanced Catalytic Systems: Exploring novel palladium, nickel, or copper-based catalysts for Suzuki, Ullmann, or direct arylation reactions could lead to higher yields, lower catalyst loadings, and milder reaction conditions.

C-H Activation Strategies: Direct C-H activation/arylation of benzoic acid derivatives with 1,4-dichlorobenzene would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Flow Chemistry and Process Intensification: Transitioning from batch to continuous flow synthesis can offer significant advantages in terms of safety, scalability, and product consistency. Flow chemistry allows for precise control over reaction parameters, rapid optimization, and the potential for integrating synthesis and purification steps.

Current synthetic methods for related compounds often involve multiple steps with purification at each stage. For instance, the synthesis of similar sulfonated derivatives involves chlorosulfonation followed by reaction with anilines. nih.gov Adapting and refining such multi-step processes for this compound using process intensification principles is a key area for future work.

Synthetic Approach Potential Starting Materials Key Reaction Type Potential Advantages
Suzuki Coupling2-Bromobenzoic acid and (2,5-Dichlorophenyl)boronic acidPalladium-catalyzed cross-couplingHigh yields, good functional group tolerance
Ullmann Condensation2-Chlorobenzoic acid and 1-iodo-2,5-dichlorobenzeneCopper-catalyzed couplingCost-effective catalysts
C-H ArylationBenzoic acid and 1,4-dichlorobenzeneDirect C-H functionalizationHigh atom economy, fewer steps

Advancements in Computational Design and Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules for specific applications. For this compound, computational approaches can be instrumental in:

Predicting Physicochemical Properties: Quantum mechanical calculations (like Density Functional Theory) can predict spectroscopic properties, conformational energies, and electronic structures, complementing experimental data.

Virtual Screening and Docking Studies: For potential pharmaceutical applications, molecular docking can be used to predict the binding affinity and mode of interaction of this compound derivatives with various biological targets. Such in silico studies have been successfully applied to other dichlorinated benzoic acid derivatives to identify potential antidiabetic agents. nih.govresearchgate.net

Designing Novel Derivatives: Computational tools can guide the design of new derivatives with tailored electronic, steric, and lipophilic properties for applications in materials science or medicinal chemistry. For example, new hybrids of cyclopentaquinoline and 3,5-dichlorobenzoic acid have been designed and evaluated for their potential in treating Alzheimer's disease. nih.gov

Exploration of Novel Material Science Applications

The rigid, sterically hindered biaryl scaffold of this compound suggests its potential as a building block for advanced materials. Future research could explore its use in:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs. The dichlorophenyl moiety can be used to tune the pore size and functionality of these materials for applications in gas storage, separation, and catalysis.

Organic Electronics: Biaryl compounds are often investigated for their potential in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of this compound and its derivatives could be tuned for such applications.

Liquid Crystals: The elongated and rigid structure of this molecule could be a basis for designing novel liquid crystalline materials.

While research into diphenylamine derivatives has shown their versatile applications, the specific use of this compound in material science remains a largely unexplored and promising field. researchgate.net

Development of Comprehensive Environmental Risk Assessment Strategies

As with any synthetic chemical, a thorough understanding of the environmental fate and potential toxicity of this compound is crucial for responsible development.

Biodegradation Pathways: Studies on the microbial degradation of this compound are needed. Research on simpler compounds like 2,5-dichlorobenzoic acid has shown that some microorganisms can degrade them, but the pathways are not fully elucidated. sigmaaldrich.com

Ecotoxicity Studies: Standardized ecotoxicity tests on representative aquatic and terrestrial organisms are necessary to determine the potential environmental impact. Risk assessments for similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) provide a framework for the types of studies required, including evaluating risks to non-target plants and animals. blm.govepa.gov

Life Cycle Assessment: A comprehensive life cycle assessment, from synthesis to disposal, would provide a holistic view of the environmental footprint of this compound and its derivatives.

Currently, ecological risk assessments for benzoic acid itself suggest a low environmental impact from its registered uses. regulations.govregulations.gov However, the addition of chlorine atoms can significantly alter a molecule's persistence and toxicity, necessitating a specific and thorough assessment for the dichlorinated derivative.

Interdisciplinary Research Opportunities for this compound Chemistry

The multifaceted nature of this compound research calls for collaboration across various scientific disciplines.

Chemistry and Biology: Medicinal chemists can design and synthesize novel derivatives, while biochemists and pharmacologists can evaluate their biological activity and mechanism of action.

Chemistry and Materials Science: Synthetic chemists can create novel polymers and frameworks incorporating this molecule, while materials scientists can characterize their physical properties and explore their applications in devices.

Chemistry and Environmental Science: Analytical chemists can develop methods to detect the compound in the environment, while environmental scientists and toxicologists can assess its fate and impact on ecosystems.

By fostering these interdisciplinary collaborations, the scientific community can fully explore the potential of this compound, paving the way for new discoveries and innovations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,5-dichlorophenyl)benzoic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves esterification or coupling reactions. For example, derivatives like ethyl esters can be prepared by reacting 2-(2,5-dichlorophenyl)-2,2-difluoroacetic acid with ethanol under reflux using sulfuric acid as a catalyst . Methyl esters (e.g., Methyl 2-amino-4-(((2,5-dichlorophenyl)amino)carbonyl)benzoate) are synthesized via nucleophilic substitution or amidation reactions, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions on the aromatic rings.
  • FT-IR to identify carboxylic acid (C=O stretch ~1680–1700 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹).
  • HPLC or GC-MS for purity assessment.
    Single-crystal X-ray diffraction (as in ) is recommended for definitive structural confirmation .

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer : The compound is sparingly soluble in water due to its hydrophobic aromatic and chlorine substituents. It dissolves better in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or methanol. Solubility testing should be conducted under controlled temperatures (20–25°C) with sonication to ensure homogeneity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on MSDS data for analogous dichlorophenyl benzoates, wear PPE (gloves, goggles, lab coat) to avoid inhalation, skin contact, or ingestion. Work in a fume hood due to potential respiratory irritation. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can polymorphism or cocrystal formation impact the physicochemical properties of this compound?

  • Methodological Answer : Polymorphism (e.g., as studied in ) alters melting points, solubility, and bioavailability. To investigate:

  • Use DSC (Differential Scanning Calorimetry) to detect thermal phase transitions.
  • Perform PXRD (Powder X-ray Diffraction) to identify crystalline forms.
  • Explore cocrystallization with coformers (e.g., amines) via solvent evaporation or grinding methods .

Q. What strategies optimize the compound’s bioactivity in drug discovery contexts?

  • Methodological Answer :

  • Derivatization : Introduce functional groups (e.g., sulfonamides, amino acids) to enhance binding affinity. highlights amino acid conjugates for targeted delivery .
  • SAR Studies : Systematically vary substituents (e.g., fluorine at para-position) and assess biological activity using in vitro assays (e.g., enzyme inhibition) .

Q. How do steric and electronic effects of chlorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 2,5-dichloro substitution pattern creates steric hindrance and electron-withdrawing effects, slowing electrophilic substitution but facilitating nucleophilic aromatic substitution (NAS) under basic conditions. Use Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig) with boronic acids or amines, optimizing ligand systems (e.g., SPhos) for improved yields .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer : Chlorinated byproducts (e.g., dichlorobenzene derivatives) may co-elute in chromatographic analyses. Mitigate via:

  • LC-MS/MS with MRM (Multiple Reaction Monitoring) for selective detection.
  • Ion-pair chromatography using tetrabutylammonium salts to enhance separation of polar impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.